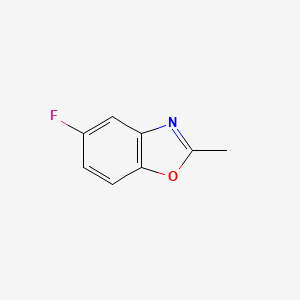

5-Fluoro-2-methylbenzoxazole

Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research

Benzoxazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This distinction is due to their widespread presence in biologically active compounds that exhibit a broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net The planar, bicyclic structure of the benzoxazole core allows it to interact with various biological targets. rsc.org

Researchers have extensively investigated benzoxazole derivatives for numerous therapeutic applications, including:

Anticancer agents nih.govnih.gov

Anti-inflammatory agents nih.govnih.gov

Antimicrobial and antifungal agents nih.govresearchgate.net

Antitubercular agents nih.gov

5-HT receptor antagonists (implicated in neurological conditions) nih.gov

The versatility of the benzoxazole motif and its capacity for functionalization make it a focal point for the development of novel therapeutic agents and functional materials. rsc.orgnih.gov

Rationale for Fluorine and Methyl Substitution in Heterocyclic Systems

The specific substitution pattern of 5-Fluoro-2-methylbenzoxazole is a deliberate design choice rooted in well-established principles of medicinal chemistry.

Fluorine Substitution: The incorporation of fluorine into heterocyclic compounds is a key strategy in modern drug design. tandfonline.com The fluorine atom's high electronegativity and small size can significantly alter a molecule's physicochemical properties. researchgate.netresearchgate.net Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. nih.gov

Improved Bioavailability: Fluorine substitution can modulate lipophilicity, which affects how a molecule permeates biological membranes. rsc.org

Increased Binding Affinity: The polarity induced by fluorine can lead to stronger interactions with target proteins, potentially enhancing the compound's potency. rsc.org Studies have shown that fluorinated derivatives can exhibit significantly improved potency compared to their non-fluorinated counterparts. rsc.org

Methyl Substitution: The methyl group, while seemingly simple, serves as a source of structural diversity in heterocyclic chemistry. acs.orgnih.gov Its presence can influence a molecule's reactivity, conformation, and interaction with biological targets. msu.edu Depending on its position, a methyl group can:

Provide Steric Bulk: This can influence the molecule's orientation when binding to a target.

Modulate Lipophilicity: Affecting solubility and membrane permeability.

Serve as a Reactive Handle: While generally stable, methyl groups in certain positions (like the benzylic position) can be functionalized to create more complex derivatives. acs.orgwikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound primarily positions it as a key intermediate or building block for synthesizing more complex, pharmacologically active molecules. tcichemicals.com A significant research trajectory involves using this compound as a scaffold to develop new potential anticancer agents. nih.gov

For example, one area of investigation has been the synthesis of a novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. nih.govresearchgate.net In this work, the core structure of this compound is further functionalized with piperazine (B1678402) moieties, another group known to confer advantageous biological properties. nih.gov The resulting compounds were evaluated for their cytotoxic effects on human lung carcinoma cells, with some derivatives showing promising anticancer activity and selectivity. nih.govresearchgate.net This line of research focuses on establishing structure-activity relationships (SAR), where systematic modifications to the core structure help identify the most potent and selective compounds. nih.gov

The synthesis of such derivatives often involves multi-step reaction sequences, starting with commercially available materials and employing reactions like nitration and cyclization. nih.govrsc.org

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-fluoro-2-methyl-1,3-benzoxazole |

| CAS Number | 701-16-6 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | Liquid |

| InChI Key | GYRZYFSJULFMCS-UHFFFAOYSA-N |

Source: sigmaaldrich.comuni.lunih.gov

Synthesis of 5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazole Derivatives

The following table outlines data from a study where this compound was used as a precursor scaffold. The initial steps involved creating a piperazine-substituted intermediate, which was then cyclized to form the final benzoxazole derivatives.

| Compound | Aryl Piperazine Substituent | Yield (%) |

| 7a | Phenyl | 75 |

| 7b | 2-Methylphenyl | 70 |

| 7c | 4-Methylphenyl | 72 |

| 7d | 4-Fluorophenyl | 80 |

| 7e | 4-Chlorophenyl | 85 |

| 7f | 4-Bromophenyl | 83 |

| 7g | 4-Methoxyphenyl | 78 |

| 7h | 2-Methoxyphenyl | 65 |

| 7i | 2-Pyrimidyl | 60 |

| 7j | 2-Pyridyl | 68 |

Source: Adapted from research on the synthesis and cytotoxicity of novel benzoxazoles. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRZYFSJULFMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377682 | |

| Record name | 5-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-16-6 | |

| Record name | 5-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methylbenzoxazole and Its Derivatives

Established Synthetic Pathways for Benzoxazoles

The construction of the benzoxazole (B165842) scaffold is a well-established field in organic synthesis, with numerous methods available for the formation of this important heterocyclic motif. These strategies often serve as the foundation for the synthesis of more complex derivatives, including 5-Fluoro-2-methylbenzoxazole.

Cyclization Reactions Utilizing ortho-Aminophenols

A cornerstone in benzoxazole synthesis is the condensation and subsequent cyclization of ortho-aminophenols with various carbonyl compounds or their equivalents. rsc.org This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring.

One common pathway involves the reaction of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or ester. For the synthesis of this compound, this would typically involve the cyclization of 2-amino-4-fluorophenol (B1270792) with an acetic acid equivalent. The reaction is often facilitated by acidic conditions and heat. nih.gov A study reported a method for synthesizing 2-aminobenzoxazoles through the cyclization of o-aminophenols with a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid like BF₃·Et₂O. acs.orgnih.gov This approach offers an alternative to the use of toxic reagents like cyanogen (B1215507) bromide. nih.gov

The reaction mechanism generally involves the initial formation of an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, and subsequent dehydration to form the benzoxazole ring.

Table 1: Examples of Cyclization Reactions for Benzoxazole Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| o-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O, 1,4-dioxane, reflux | 2-Aminobenzoxazole | 45-60% | rsc.org |

| 2-Aminophenol (B121084), Benzaldehyde | Imidazolium chloride, 140°C | 2-Phenylbenzoxazole (B188899) | Moderate to Excellent | nih.gov |

| 2-Aminophenol, Aryl Acetylenes | Sulfur, DMF, 110°C | 2-Arylbenzoxazoles | 40-71% | rsc.org |

Palladium-Catalyzed Synthetic Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering mild and efficient routes. rsc.org These methods often involve cross-coupling reactions or direct C-H functionalization to construct the heterocyclic core.

One notable palladium-catalyzed approach is the carbonylation and condensation of aromatic halides with o-aminophenols. acs.org This process typically involves the in situ generation of a carbonyl group, which then undergoes condensation with the aminophenol. Another strategy involves the palladium-catalyzed cleavage of carbon-carbon triple bonds in the presence of an o-aminophenol. rsc.org This reaction provides a direct route to 2-substituted benzoxazoles from readily available alkynes. rsc.org

Furthermore, palladium-catalyzed direct arylation of benzoxazoles with unactivated arenes has been developed, allowing for the introduction of aryl groups at the 2-position of a pre-formed benzoxazole ring. nih.gov This C-H activation strategy provides a straightforward method for synthesizing 2-arylbenzoxazole derivatives. nih.gov A one-pot palladium-catalyzed cascade process has also been developed for the preparation of benzoxazoles from aryl halides and aminophenols, proceeding through an initial formation of the benzoxazole followed by further functionalization. acs.org

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of benzoxazoles. rsc.orgorganic-chemistry.org These methods often exhibit high functional group tolerance and can be performed under milder conditions compared to traditional methods.

A common copper-catalyzed approach involves the hydroamination of alkynones with 2-aminophenols. rsc.org This reaction proceeds through a copper-catalyzed hydroamination followed by an intramolecular cyclization and elimination sequence to afford a variety of functionalized benzoxazoles in good yields. rsc.org Another strategy utilizes a combination of a Brønsted acid and copper iodide (CuI) to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This method is advantageous due to its simplicity and the use of readily available starting materials. organic-chemistry.org

Copper(II)-catalyzed regioselective C-H functionalization followed by C-O bond formation has also been demonstrated for the synthesis of benzoxazoles from anilides. nih.govacs.org This process allows for the use of air as the terminal oxidant and shows high functional group tolerance. nih.govacs.org

Table 2: Comparison of Catalytic Systems in Benzoxazole Synthesis

| Catalyst System | Starting Materials | Key Features | Reference |

| Palladium Chloride | o-aminophenol, Alkynes | Mild conditions, Cleavage of C-C triple bond | rsc.orgrsc.org |

| Brønsted acid/CuI | 2-Aminophenols, β-Diketones | Simplicity, Readily available materials | organic-chemistry.org |

| Copper(II) Triflate | Anilides | Use of air as oxidant, High functional group tolerance | nih.govacs.org |

| Iron(III) Chloride | o-Nitrophenols, Benzylic Alcohols | Cascade reaction, No external reducing/oxidizing agents | acs.org |

Indium-Mediated Cyclization Protocols

Indium catalysis has gained attention as an alternative to precious metals for the synthesis of heterocyclic compounds. While direct examples for this compound are less common, indium-catalyzed cyclizations of related nitrogen-containing compounds highlight its potential. For instance, indium(III)-catalyzed intramolecular cyclization of homopropargyl azides has been used to synthesize pyrroles, demonstrating the ability of indium to facilitate the formation of nitrogen-containing heterocycles through the activation of alkyne moieties. nih.gov This methodology's broad substrate scope and atom-economical nature suggest its potential applicability to benzoxazole synthesis from suitably designed precursors. nih.gov

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods for benzoxazoles. These "green" approaches focus on the use of non-toxic reagents, renewable solvents, and energy-efficient reaction conditions.

One such method involves the condensation of o-aminophenols with aldehydes in an aqueous medium using a reusable acid catalyst like samarium triflate. organic-chemistry.org Another green approach utilizes a magnetic nanoparticle-supported ionic liquid as a catalyst for the reaction of 2-aminophenols with aldehydes under solvent-free sonication. nih.govresearchgate.netnih.gov This method offers advantages such as a fast reaction rate, high yields, and easy catalyst recovery and reuse. nih.govresearchgate.netnih.gov The synthesis of benzoxazoles by condensing 2-aminophenol with various acids in ethanol (B145695) using ammonium (B1175870) chloride as a catalyst also represents a greener and economically viable process. jetir.org

Iron-Catalyzed Condensation Strategies

Iron, being an abundant and non-toxic metal, has become an attractive catalyst in organic synthesis. Iron-catalyzed methods for benzoxazole synthesis often involve redox condensation reactions.

A notable example is the iron-catalyzed hydrogen transfer strategy for the condensation of o-hydroxynitrobenzenes with alcohols. organic-chemistry.org This reaction provides a wide range of 2-substituted benzoxazoles in good yields. acs.org An iron-catalyzed approach for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols has also been developed. acs.org This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. acs.org Furthermore, iron(III)-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature offers another efficient route to benzoxazoles. researchgate.net

Heterogeneous Catalysis for Benzoxazole Formation

The construction of the benzoxazole ring is a fundamental step that can be achieved through the cyclization of 2-aminophenols with various reagents. The use of heterogeneous catalysts in these reactions is a significant advancement, offering benefits such as high efficiency, catalyst recyclability, and often milder, more environmentally friendly reaction conditions.

Several types of heterogeneous catalysts have been successfully employed for benzoxazole synthesis. These catalysts facilitate the condensation and subsequent intramolecular cyclization of 2-aminophenols with aldehydes or other precursors. For instance, a Brønsted acidic ionic liquid gel has been developed as an efficient, recyclable heterogeneous catalyst for synthesizing benzoxazoles under solvent-free conditions. researchgate.netnih.gov This method provides high yields and simplifies product purification. researchgate.netnih.gov

Metal-based heterogeneous catalysts are also prominent. Copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles, offering a ligand-free process that works in the presence of air. organic-chemistry.org Similarly, ruthenium-catalyzed reactions, specifically using a phosphine-functionalized magnetic nanoparticle ligand, enable the one-pot synthesis of benzoxazoles from 2-aminophenols and primary alcohols through an acceptorless dehydrogenative coupling reaction. tandfonline.com Other notable metal-based catalysts include samarium triflate, which acts as a reusable acid catalyst in aqueous media, and various metal oxides like TiO₂–ZrO₂ and KF–Al₂O₃ that promote the reaction efficiently. nih.gov

The choice of catalyst can significantly influence reaction conditions and outcomes. The table below summarizes various heterogeneous catalytic systems used for general benzoxazole synthesis.

| Catalyst System | Precursors | Conditions | Key Advantages |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Aldehyde | Solvent-free, 130 °C | High yields, recyclable catalyst, simple work-up. researchgate.netnih.gov |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | DMSO, Air | Ligand-free, recyclable catalyst. organic-chemistry.org |

| Ruthenium/PFMNP | 2-Aminophenol, Primary Alcohol | Dioxane, 180 °C | One-pot synthesis, reusable magnetic catalyst. tandfonline.com |

| Samarium Triflate | 2-Aminophenol, Aldehyde | Aqueous medium | Green, reusable catalyst, mild conditions. |

| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile, 60 °C | Green catalyst, short reaction time, high yield. nih.gov |

| KF–Al₂O₃ | 2-Aminophenol, Acid derivatives | Acetonitrile, rt | High yield, wide substrate scope, reusable (10 runs). nih.gov |

Targeted Synthesis of this compound

The specific synthesis of this compound involves the cyclization of appropriately substituted precursors. The primary strategy is the reaction between a 2-aminophenol bearing a fluorine atom at the 5-position and a source for the 2-methyl group.

A common and direct route to this compound involves the cyclization of a 2-amino-4-fluorophenol derivative with a reagent like acetic anhydride. arkat-usa.org The synthesis of the key precursor, 2-amino-4-fluorophenol, often starts from commercially available materials such as 4-fluorophenol. A typical functionalization strategy involves a regioselective nitration of the fluorinated phenol to introduce a nitro group ortho to the hydroxyl group, followed by reduction of the nitro group to an amine, yielding the desired 2-amino-4-fluorophenol.

In more complex syntheses, such as those aiming to produce derivatives for further functionalization, multi-step protocols are employed. For example, in the synthesis of 6-substituted-5-fluorobenzoxazole analogues, 3-chloro-4-fluorophenol (B1581553) can be used as a starting material. slideshare.net This precursor undergoes regioselective nitration to yield 5-chloro-4-fluoro-2-nitrophenol (B1592848). slideshare.net This intermediate is then ready for further reactions, such as nucleophilic substitution to introduce other functionalities before the final cyclization step. slideshare.net

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. arkat-usa.org Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and reaction time. neu.edu.tr

For the cyclization of 2-amino-4-fluorophenol with acetic anhydride, acidic conditions are typically employed to facilitate the reaction. arkat-usa.org The purity of the final product can be optimized through careful control of the reaction temperature and purification methods like recrystallization or column chromatography.

| Reaction Step | Parameter Optimized | Conditions | Outcome |

| Piperazinylation | Solvent | Toluene (B28343) (reflux) | Improved yield (up to 83%) and simplified work-up for many derivatives. slideshare.net |

| Piperazinylation | Solvent | Chlorobenzene (reflux) | Used for less soluble aryl-piperazines, requiring longer reaction times. slideshare.net |

| Reductive Cyclization | Reagents | Indium/Acetic Acid, Trimethyl orthoacetate | One-pot procedure, good to very good yields (53-75%). slideshare.net |

| Cyclization | Purification | Recrystallization / Column Chromatography | Ensures high purity of the final benzoxazole product. slideshare.net |

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a valuable building block for creating more complex molecules. Derivatization strategies often focus on introducing substituents at various positions on the benzoxazole ring to modulate the compound's properties.

A common derivatization strategy involves the introduction of a piperazine (B1678402) ring, a pharmacologically significant moiety, onto the benzoxazole core. slideshare.net This is typically achieved through nucleophilic aromatic substitution, where a piperazine derivative displaces a leaving group (such as a halogen) on the benzoxazole precursor.

In one reported synthesis, a series of 5-fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles was created. slideshare.net The key step involved the piperazinylation of 5-chloro-4-fluoro-2-nitrophenol with various substituted N-phenylpiperazines. slideshare.net This reaction was conducted under reflux in either toluene or chlorobenzene. slideshare.net Following the introduction of the piperazine moiety, an indium-mediated reductive cyclization was performed to form the final 2-methylbenzoxazole (B1214174) ring system. slideshare.net This approach successfully combines the benzoxazole, fluorine, and piperazine components into a single molecular framework. slideshare.netuobaghdad.edu.iq The yields for the final cyclization step to these piperazine-containing benzoxazoles were reported to be in the range of 53-75%. slideshare.net

The this compound scaffold can be further elaborated by coupling it with other heterocyclic systems, creating hybrid molecules that integrate the chemical features of each ring.

1,3,4-Oxadiazole (B1194373): Benzoxazole derivatives have been successfully coupled with the 1,3,4-oxadiazole ring. One synthetic route involves preparing a 2-substituted benzoxazole-5-carboxylic acid hydrazide, which is then cyclized with an aromatic aldehyde and a mild oxidizing agent like chloramine-T to form the 2-(benzoxazol-5-yl)-5-aryl-1,3,4-oxadiazole. nih.gov Another approach describes linking a piperazine-functionalized benzoxazole to a 1,3,4-oxadiazole-2-thiol, creating a hybrid structure with a flexible linker. slideshare.net These methods demonstrate the feasibility of creating direct or linked benzoxazole-oxadiazole conjugates.

Pyrazole (B372694): The synthesis of benzoxazole-pyrazole hybrids has also been reported. arkat-usa.org These syntheses can involve building the pyrazole ring onto a benzoxazole precursor or coupling pre-formed heterocyclic units. For instance, a series of benzoxazole-linked pyrazole hybrids were synthesized and evaluated for their biological properties. arkat-usa.org Another study describes the development of pyranopyrazole derivatives that incorporate a benzoxazole moiety, highlighting the chemical accessibility of such fused and linked systems. nih.gov

Pyrazolinone: Pyrazolinone is a related five-membered heterocyclic ketone, a derivative of pyrazole. While direct coupling of a pre-formed this compound with a pyrazolinone ring is not extensively detailed in the searched literature, general methods for pyrazolin-5-one synthesis exist. These typically involve the cyclization of hydrazone derivatives with reagents like hydrazine (B178648) hydrate. In principle, a benzoxazole-containing hydrazone could be synthesized and subsequently cyclized to afford a benzoxazole-pyrazolinone conjugate, though specific examples for the target compound are not prominent.

Halogenation and Nitro-Substitution at Peripheral Positions

The introduction of halogen and nitro groups onto the benzoxazole core can serve as a key step in the synthesis of more complex derivatives. These groups can act as versatile handles for further functionalization through various cross-coupling reactions or nucleophilic substitutions.

Halogenation:

While specific studies on the direct halogenation of this compound are not extensively documented in the reviewed literature, general principles of electrophilic aromatic substitution on benzoxazoles can be applied. Typical conditions for halogenation involve the use of a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) wikipedia.org. The reaction proceeds through the formation of a highly electrophilic halogen species that attacks the electron-rich aromatic ring.

Nitro-Substitution:

Nitro-substitution is another important electrophilic aromatic substitution reaction that introduces a nitro group (NO₂) onto the aromatic ring. The nitro group is a strong electron-withdrawing group and can be a precursor for an amino group via reduction, which is a common building block in the synthesis of various biologically active molecules.

A study on the synthesis of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles provides insight into the regioselective nitration of a precursor to a 5-fluoro-benzoxazole derivative. In this multi-step synthesis, the commercially available 3-chloro-4-fluorophenol was used as a starting material. Nitration was achieved using mild conditions of 15% nitric acid in acetic acid at 0 °C. This reaction regioselectively introduced a nitro group at the position ortho to the hydroxyl group, yielding 5-chloro-4-fluoro-2-nitrophenol. This intermediate was then further elaborated to form the final benzoxazole derivatives. A dinitro-substituted byproduct, 3-chloro-4-fluoro-2,6-dinitrophenol, was also formed during this step.

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| 3-Chloro-4-fluorophenol | 15% HNO₃/AcOH, 0 °C | 5-Chloro-4-fluoro-2-nitrophenol | 60% | researchgate.net |

| 3-Chloro-4-fluorophenol | 15% HNO₃/AcOH, 0 °C | 3-Chloro-4-fluoro-2,6-dinitrophenol | Not specified | researchgate.net |

This table details the nitration of a precursor used in the synthesis of 5-fluoro-benzoxazole derivatives.

N-Substitution and Ring Modifications

Modifications involving the nitrogen atom of the oxazole (B20620) ring or alterations to the heterocyclic ring system itself can lead to novel scaffolds with unique properties.

N-Substitution:

The nitrogen atom in the benzoxazole ring is tertiary and part of an aromatic system, making it generally unreactive towards typical N-alkylation or N-arylation reactions that are common for other heterocycles like benzimidazoles. Direct substitution on the nitrogen would involve the formation of a quaternary benzoxazolium salt. Such reactions would typically require strong alkylating agents. While the reviewed literature does not provide specific examples for this compound, studies on related heterocyclic systems can offer potential synthetic routes.

For instance, N-alkylation of benzimidazoles, which possess a secondary amine in the imidazole (B134444) ring, has been extensively studied. These reactions often proceed in the presence of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide.

Ring Modifications:

Ring modification strategies, such as ring-opening and ring-expansion reactions, can be employed to transform the benzoxazole core into different heterocyclic or open-chain structures, providing access to a wider range of chemical diversity.

A study has reported an environmentally friendly method for the synthesis of 2-aminobenzoxazoles that involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization. This demonstrates that the benzoxazole ring can be opened under certain conditions to allow for further chemical transformations. While this specific study does not use this compound, it highlights a potential pathway for modifying the core structure.

| Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |

| Ring Opening/Oxidative Cyclization | Benzoxazoles | 1. Secondary Amine2. FeCl₃, H₂O₂ | 2-Aminobenzoxazoles |

This table illustrates a ring-opening and subsequent cyclization strategy demonstrated for the general benzoxazole scaffold.

Ring expansion is another potential modification. For example, the transformation of benzoxazolones, which are structurally related to benzoxazoles, into larger ring systems has been explored. These types of rearrangements could potentially be adapted to the this compound system to create novel heterocyclic frameworks.

Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Methylbenzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com The outcome of such reactions on substituted benzene rings is dictated by the electronic properties of the existing substituents. nih.gov For 5-Fluoro-2-methylbenzoxazole, the benzene ring's reactivity is modulated by three key features: the fused oxazole (B20620) ring, the C5-fluorine atom, and the C2-methyl group (indirectly).

The fluorine atom at the C5 position is an ortho-, para-directing group. Despite its high electronegativity, which deactivates the ring towards electrophilic attack through a strong -I (inductive) effect, its +M (mesomeric) effect, stemming from its lone pairs, directs incoming electrophiles to the positions ortho and para to itself (C4 and C6). nih.gov

Given the directing effects, an electrophilic attack on this compound would be expected to yield a mixture of products. The fluorine atom directs incoming electrophiles to the C4 and C6 positions. The oxazole ring's influence must also be considered, but substitution at C4 and C6 is most probable. Steric hindrance could potentially favor substitution at the C6 position over the more crowded C4 position, which is situated between the fluorine atom and the fused oxazole ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Fluoro-2-methyl-6-nitrobenzoxazole |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-fluoro-2-methylbenzoxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-fluoro-2-methylbenzoxazole |

Note: The product distribution is predicted based on established principles of electrophilic aromatic substitution. Experimental verification is required.

Nucleophilic Substitution Reactions and Their Scope

The presence of a fluorine atom on the aromatic ring opens the pathway for nucleophilic aromatic substitution (SₙAr). In these reactions, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. cognitoedu.org A key requirement for the SₙAr mechanism is the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In this compound, the fluorine atom itself serves as the leaving group. The fused benzoxazole (B165842) ring system acts as an electron-withdrawing group, activating the C5-position for nucleophilic attack. Contrary to the trend observed in aliphatic Sₙ1/Sₙ2 reactions where fluoride (B91410) is a poor leaving group, aryl fluorides can be excellent substrates for SₙAr reactions. researchgate.net This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. researchgate.netlibretexts.org

The scope of this transformation is broad, allowing for the introduction of a variety of functional groups at the C5 position. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. cognitoedu.org For example, the reaction of a related fluorinated precursor with aryl piperazines has been shown to proceed via nucleophilic substitution to yield piperazinyl-substituted benzoxazoles. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 5-(Dialkylamino)-2-methylbenzoxazole |

| Alkoxide | RONa | 5-Alkoxy-2-methylbenzoxazole |

| Thiolate | RSNa | 5-(Alkylthio)-2-methylbenzoxazole |

C-H Bond Functionalization Methodologies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. For benzoxazoles, the C2-H bond is particularly susceptible to deprotonation and subsequent functionalization due to its position adjacent to both an oxygen and a nitrogen atom, rendering it acidic.

While specific studies on the direct C-H alkynylation of this compound are not widely reported, the C-H functionalization of the benzoxazole core is well-established. Transition-metal catalyzed reactions, particularly with palladium and copper, are common for activating the C2-H bond. mdpi.com Methodologies for the direct C-H alkenylation of benzoxazoles using alkenyl iodides or gem-bromofluoroalkenes have been successfully developed, often employing palladium or nickel catalysts. mdpi.com These precedents suggest that a direct C-H alkynylation, likely using a terminal alkyne under palladium or copper catalysis, is a feasible transformation for synthesizing 2-alkynylbenzoxazoles.

The synthesis of 2-aminobenzoxazoles via direct C-H amination of the benzoxazole core is a well-documented process. youtube.com Various catalytic systems have been developed to facilitate this transformation. Methods include using cobalt or iron catalysts with amines as the nitrogen source. youtube.com More recently, visible light-mediated, metal-free approaches using photocatalysts like Eosin Y have provided a greener alternative for the oxidative C-H amination with secondary amines. researchgate.net Copper-catalyzed methods have also proven effective and can be accelerated by microwave irradiation, often proceeding without the need for additional acidic or basic additives. researchgate.net These methodologies provide a direct route to valuable 2-amino-substituted benzoxazole derivatives.

The direct introduction of a carboxyl group (COOH) using carbon dioxide (CO₂) as a C1 source is a highly desirable, green chemical transformation. Research has demonstrated the feasibility of the direct C-H carboxylation of benzoxazole at the C2-position. researchgate.net This reaction can be achieved using a base-mediated system, such as cesium pivalate, which facilitates the deprotonation of the C2-H bond, allowing the resulting carbanion to attack CO₂. researchgate.net This method provides a direct, transition-metal-free route to 2-benzoxazolecarboxylic acid and its derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A notable method for C-H arylation involves the use of arenesulfonyl chlorides as the arylating agent. This reaction, applied to benzoxazoles, achieves a direct desulfinative C-arylation of the C2-H bond. researchgate.net The procedure tolerates a wide range of functional groups on the sulfonyl chloride, including halo, cyano, and nitro groups, furnishing the corresponding 2-arylbenzoxazoles in moderate to good yields. researchgate.net This reaction represents an attractive alternative to traditional cross-coupling methods that require organometallic reagents. Other methods for the C2-arylation of benzoxazoles have also been developed using reagents like aryl chlorides, anilines, or benzoyl chlorides under various catalytic conditions. researchgate.netnih.gov

Table 3: Summary of C-H Functionalization Reactions at the C2-Position of the Benzoxazole Core

| Reaction Type | Key Reagents/Catalysts | Product |

| C-H Amination | Eosin Y, Visible Light; or CuCl, MW | 2-Aminobenzoxazole |

| C-H Carboxylation | CO₂, Cesium Pivalate | 2-Benzoxazolecarboxylic acid |

| C-H Arylation | ArSO₂Cl, Palladium Catalyst | 2-Arylbenzoxazole |

Cyclization Reactions and Ring Transformations

The chemical versatility of the this compound scaffold is highlighted by its participation in various cyclization and ring transformation reactions. These reactions are crucial for the synthesis of more complex heterocyclic systems, often with significant biological activities. Research in this area has focused on both the formation of the benzoxazole ring through cyclization of precursors and the transformation of the benzoxazole ring itself into other heterocyclic structures.

A significant synthetic route involves a one-pot, in-situ reductive cyclization to produce this compound derivatives. rsc.org This method has been effectively used in the synthesis of a series of 5-fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles. The process commences with the nitration of 3-chloro-4-fluorophenol (B1581553), followed by piperazinylation. The subsequent key step is an indium-mediated reductive cyclization of the nitro-substituted intermediate. rsc.org The use of indium in acetic acid, followed by the addition of trimethyl orthoacetate, facilitates the reduction of the nitro group and the simultaneous formation of the 2-methylbenzoxazole (B1214174) ring system. rsc.org This one-pot procedure is noted for its efficiency, simplifying the synthetic protocol and providing good to very good yields. rsc.org

The general scheme for this reductive cyclization is as follows: A 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitrophenol intermediate undergoes cyclization using indium and trimethyl orthoacetate in acetic acid and benzene. rsc.org

Table 1: Synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-2-methylbenzoxazole Derivatives via Reductive Cyclization rsc.org

| Substituent (Ar) | Product | Reaction Time (h) | Yield (%) |

| Phenyl | 7a | 3 | 75 |

| 4-Fluorophenyl | 7b | 3 | 72 |

| 4-Chlorophenyl | 7c | 3.5 | 70 |

| 4-Methylphenyl | 7d | 3 | 73 |

| 4-Methoxyphenyl | 7e | 3 | 68 |

| 3-Chlorophenyl | 7f | 4 | 65 |

| 3-Methoxyphenyl | 7g | 3 | 67 |

| 2-Chlorophenyl | 7h | 5 | 53 |

| 2-Methylphenyl | 7i | 4 | 60 |

| 2-Methoxyphenyl | 7j | 4 | 58 |

In addition to the formation of the benzoxazole ring, studies have explored the transformation of the benzoxazole scaffold into other heterocyclic systems. A notable example is the yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)₃)-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which leads to the formation of 1,4-benzoxazine scaffolds. rsc.org This reaction proceeds through a formal [4+2] cyclization, involving a ring-opening of the benzoxazole followed by a regioselective ring-closure. rsc.org

The proposed mechanism for this transformation involves an Sₙ1 nucleophilic substitution of the benzoxazole with a propargyl cation, which is generated from the propargylic alcohol in the presence of the Lewis acid catalyst, Y(OTf)₃. rsc.org This cascade reaction is a versatile method for preparing a variety of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields, demonstrating good functional group tolerance under mild conditions. rsc.org While this reaction has been demonstrated for the broader class of benzoxazoles, it represents a significant potential ring transformation pathway for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Methylbenzoxazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 5-Fluoro-2-methylbenzoxazole, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic connectivity and environment.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shifts and Coupling Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and aromatic protons. The methyl protons at the C2 position typically appear as a singlet in the upfield region, generally between δ 2.54–2.60 ppm researchgate.net.

The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons and the fluorine atom. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will show characteristic splitting patterns. The fluorine atom at the C5 position will influence the chemical shifts and coupling constants of the neighboring protons. Specifically, a significant ortho-coupling (³JH-F) is expected between the fluorine and the H-4 and H-6 protons, with typical values ranging from 11.2–12.0 Hz researchgate.net. A smaller meta-coupling (⁴JH-F) would be observed between the fluorine and the H-7 proton, generally in the range of 5.0–8.0 Hz researchgate.net.

For comparison, the 1H NMR spectrum of the parent compound, 2-methylbenzoxazole (B1214174), shows aromatic protons in the range of δ 7.31-7.69 ppm and a methyl singlet at approximately δ 2.66 ppm in CDCl₃. The introduction of the fluorine atom at the C5 position is expected to deshield the adjacent protons (H-4 and H-6) to a certain extent.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ | ~2.6 | s | - |

| H-4 | Deshielded relative to parent | dd | ³JH-F ≈ 11-12, ³JH-H |

| H-6 | Deshielded relative to parent | dd | ³JH-F ≈ 11-12, ⁴JH-H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Interpretation

The 13C NMR spectrum provides information about the carbon framework of the molecule. In benzoxazole (B165842) derivatives, the C-2 carbon is typically the most deshielded, appearing at a high chemical shift. For analogues of this compound, this signal is observed in the range of δ 163.0–164.6 ppm researchgate.net. The methyl carbon, being an sp³ hybridized carbon, appears in the upfield region, typically around δ 13.5–14.6 ppm researchgate.net.

The fluorine atom at C-5 will have a significant effect on the chemical shifts of the carbons in the benzene ring due to its strong electron-withdrawing nature and through-space effects. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹JC-F). The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²JC-F), and so on.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Coupling to Fluorine |

|---|---|---|

| CH₃ | ~14 | No |

| C-2 | ~164 | No |

| C-3a | ~140-150 | Yes (³JC-F) |

| C-4 | ~110-120 | Yes (²JC-F) |

| C-5 | ~155-165 | Yes (¹JC-F) |

| C-6 | ~100-110 | Yes (²JC-F) |

| C-7 | ~115-125 | Yes (³JC-F) |

Fluorine Nuclear Magnetic Resonance (19F NMR) Characterization

19F NMR is a powerful technique for characterizing fluorinated organic compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound will be influenced by its electronic environment within the benzoxazole ring system. The 19F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position. The multiplicity of this signal will be a doublet of doublets of doublets (ddd) due to coupling with H-4, H-6, and potentially a smaller coupling with H-7. The precise chemical shift would need to be determined experimentally, but it would fall within the typical range for aryl fluorides.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (e.g., H-6 and H-7, and H-4 with H-6 if there is a small four-bond coupling). This helps in tracing the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom. For example, the singlet of the methyl protons would correlate with the methyl carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methylbenzoxazole |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique in modern organic chemistry, valued for its high sensitivity and selectivity. nih.gov In the context of this compound, LC-MS serves two primary functions: the assessment of compound purity and the real-time monitoring of its synthesis.

For purity analysis, an LC system separates the target compound from any unreacted starting materials, byproducts, or impurities present in the sample. The separated components then enter the mass spectrometer, which provides mass-to-charge (m/z) ratio data, confirming the molecular weight of the eluted compounds. For this compound (molar mass: 151.14 g/mol ), the mass spectrometer would typically detect the protonated molecule [M+H]⁺ at an m/z of approximately 152.05. The high sensitivity of modern tandem quadrupole mass spectrometers allows for the detection of trace-level impurities, making it a gold standard for quality control. nih.govlcms.cz The integration of the chromatographic peak area provides a quantitative measure of purity.

During synthesis, such as the cyclization of a corresponding 2-aminophenol (B121084) derivative, LC-MS allows for precise reaction monitoring. nih.govnih.gov Small aliquots can be taken from the reaction mixture at various time points and analyzed directly. This enables chemists to track the consumption of reactants and the formation of the this compound product. nih.gov This real-time analysis is crucial for optimizing reaction conditions, such as temperature, time, and catalyst loading, to maximize yield and minimize byproduct formation. nih.gov The combination of liquid chromatography for separation with mass spectrometry for specific detection makes LC-MS a versatile tool for ensuring the identity and purity of synthesized benzoxazoles. nih.gov

Collision Cross Section (CCS) Measurements and Predictions

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of characterization for molecules like this compound by measuring their collision cross section (CCS). The CCS is a physical property that reflects the size, shape, and charge distribution of an ion in the gas phase. arxiv.org This parameter is increasingly used alongside m/z values to enhance confidence in compound identification, as it provides structural information that is often orthogonal to mass. arxiv.org

While experimental CCS databases are still growing, computational methods can provide reliable theoretical CCS values. arxiv.org For this compound, predicted CCS values have been calculated for various adducts, offering a reference for experimental verification. The ability to distinguish between isomers is a key advantage of using CCS data, as molecules with the same mass can have distinct three-dimensional shapes and therefore different CCS values.

Even with a prediction error margin, incorporating CCS data significantly boosts specificity in identifying small molecules. arxiv.org The use of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) for the same molecule can further improve the reliability of identification. arxiv.org

Below is a table of predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 152.05061 | 123.3 |

| [M+Na]⁺ | 174.03255 | 135.8 |

| [M-H]⁻ | 150.03605 | 127.2 |

| [M+NH₄]⁺ | 169.07715 | 145.5 |

| [M+K]⁺ | 190.00649 | 134.2 |

| [M]⁺ | 151.04278 | 126.2 |

| [M]⁻ | 151.04388 | 126.2 |

| [M+HCOO]⁻ | 196.04153 | 147.4 |

| [M+CH₃COO]⁻ | 210.05718 | 139.2 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The interpretation of the spectra relies on identifying characteristic absorption bands corresponding to specific bond vibrations (stretching, bending, etc.). For this compound, key vibrational modes are expected in distinct regions of the spectrum. The C=N stretching vibration within the oxazole (B20620) ring is a key indicator of the heterocyclic system. tandfonline.comjetir.org Additionally, the aromatic C=C stretching vibrations of the benzene ring will be present. jetir.org The presence of the fluorine atom is confirmed by the C-F stretching band, which is typically found in the 1100-1400 cm⁻¹ range for aryl-fluorine bonds. nih.gov

A summary of expected characteristic vibrational frequencies for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 2850 - 3000 |

| C=N Stretch | Oxazole Ring | ~1515 jetir.org |

| C=C Stretch | Aromatic Ring | 1450 - 1600 jetir.orgnih.gov |

| C-F Stretch | Aryl-Fluorine | 1119 - 1383 nih.gov |

| C-O Stretch | Oxazole Ring | ~1244 - 1276 jetir.org |

| C-H Bending (Aromatic) | Substituted Benzene | 700 - 900 jetir.org |

Quantitative analysis of IR spectra can also shed light on electronic interactions within the molecule. tandfonline.com By comparing the vibrational frequencies and intensities with those of related benzoxazole analogues, detailed insights into the electronic effects of the fluorine and methyl substituents on the heterocyclic system can be obtained. tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For this compound, a crystallographic study would be expected to reveal:

The planarity of the fused benzoxazole ring system.

Precise bond lengths for C-F, C-O, C-N, and C-C bonds.

The conformation of the 2-methyl group relative to the ring.

Intermolecular packing forces in the crystal lattice, such as π-π stacking or C-H···F interactions.

This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands typically arise from π → π* transitions within the conjugated system of the benzoxazole ring.

The UV absorption spectrum of the parent benzoxazole compound in the vapor phase shows a strong absorption origin at 36,493 cm⁻¹ (approximately 274 nm). cdnsciencepub.com This absorption is attributed to a π → π* transition. cdnsciencepub.com It is expected that this compound will exhibit a similar absorption profile, characterized by one or more intense bands in the near-UV region.

The positions and intensities of these absorption maxima (λ_max) can be influenced by substituents on the benzoxazole core. Both the fluorine atom at the 5-position and the methyl group at the 2-position can act as auxochromes, potentially causing a shift in the absorption wavelength (a bathochromic or hypsochromic shift) compared to the unsubstituted parent compound. Studies on other substituted benzoxazoles, such as 2-(2'-hydroxyphenyl) benzoxazole derivatives, have shown maximum absorption wavelengths in the UVA range, from 336 to 374 nm. semanticscholar.org

The UV-Vis spectrum serves as a valuable tool for characterizing the electronic structure of this compound and can be used for quantitative analysis based on the Beer-Lambert law.

| Compound | Transition Type | Approx. λ_max (nm) | Reference |

| Benzoxazole | π → π | 274 | cdnsciencepub.com |

| 2-(2'-hydroxyphenyl) benzoxazole derivatives | π → π | 336 - 374 | semanticscholar.org |

| This compound | π → π* | Expected in near-UV range | N/A |

Biological and Pharmacological Research Applications of 5 Fluoro 2 Methylbenzoxazole Derivatives

Anticancer Potential

The benzoxazole (B165842) core is a key feature in numerous compounds investigated for their anticancer properties. The addition of fluorine and other moieties to the 5-Fluoro-2-methylbenzoxazole structure has been explored to create novel derivatives with enhanced cytotoxicity against various cancer cell lines.

Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., A-549 Lung Carcinoma, HepaRG Hepatocytes, MCF-7 Breast Cancer, HT-29 Colon Cancer)

Researchers have synthesized and evaluated various derivatives of this compound for their cytotoxic effects against a panel of human cancer cell lines. A novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles was tested for cytotoxicity on human A-549 lung carcinoma cells and non-cancerous HepaRG hepatocytes. nih.govnih.govresearchgate.net Some of these compounds demonstrated notable potential as anticancer agents. nih.gov

Other studies on related fluorinated benzoxazole and benzimidazole (B57391) derivatives have shown activity against MCF-7 (breast carcinoma) and HT-29 (colon cancer) cell lines. researchgate.netmdpi.commdpi.com For instance, 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives exhibited significant cytotoxicity against MCF-7 cells. mdpi.com The cytotoxic effects are often dose-dependent, and the IC50 values, which represent the concentration required to inhibit 50% of cell growth, are determined to quantify their potency.

Table 1: Cytotoxicity of Selected Benzoxazole Derivatives against Various Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Observed Activity | Reference |

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | A-549 | Lung Carcinoma | Potential anticancer activity | nih.gov |

| 2-Phenylbenzoxazole fluorosulfates | MCF-7 | Breast Carcinoma | Significant cytotoxicity | mdpi.com |

| Various Benzoxazole Derivatives | HT-29 | Colon Cancer | Antiproliferative effects noted in related structures | mdpi.com |

Investigation of Selective Anticancer Properties

A critical aspect of cancer drug development is selectivity—the ability of a compound to kill cancer cells while sparing healthy, non-cancerous cells. Research into this compound derivatives has addressed this by co-evaluating cytotoxicity in both cancerous and non-cancerous cell lines. nih.gov In studies involving 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, compounds were tested against A-549 lung carcinoma cells and, concurrently, against the non-cancer HepaRG hepatocyte cell line. nih.govnih.govresearchgate.net

The findings were promising, as two intermediate compounds in the synthesis pathway demonstrated selective properties against the lung cancer cells at low concentrations that did not affect the healthy liver cells. nih.govresearchgate.net This indicates a potential "selectivity window" for these compounds, suggesting they could be developed into more targeted and less toxic cancer therapies. nih.gov

Mechanisms of Action in Cancer Cells

Understanding how these derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. Research into the mechanisms of action for benzoxazole derivatives suggests multiple pathways. Some 2-substituted benzoxazole derivatives have been found to induce apoptosis (programmed cell death) in breast cancer cells. nih.gov This is often accompanied by an over-expression of proteins like caspase-9, a key executioner in the apoptotic cascade, and cell cycle arrest, typically at the G2/M phase. nih.gov

Furthermore, molecular docking studies on 2-phenylbenzoxazole derivatives have suggested that their cytotoxic activity against MCF-7 breast cancer cells may be related to interactions with the human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2), both of which are significant in the progression of breast cancer. mdpi.com Other related benzoxazole compounds have shown inhibitory activity against enzymes like aromatase and epidermal growth factor receptor (EGFR), which are crucial for the growth of certain cancers. nih.gov

Modulating CD73 Enzyme Activity for Immunotherapy Applications

The enzyme ecto-5'-nucleotidase (CD73) has emerged as a key target in cancer immunotherapy. nih.gov CD73 is often overexpressed in the tumor microenvironment, where it produces adenosine (B11128), a molecule that suppresses the immune system's ability to attack cancer cells. nih.gov By inhibiting CD73, the immunosuppressive effects of adenosine can be relieved, potentially enhancing the body's anti-tumor immune response. nih.govnih.gov

Inhibitors of CD73 are being actively investigated as novel immunotherapeutic agents for various cancers. nih.govresearchgate.net While direct studies linking this compound derivatives to CD73 inhibition are not yet prominent, the development of small molecule inhibitors is a major focus in this field. nih.govwesleyan.edu Given the broad biological activity of the benzoxazole scaffold, designing and screening this compound derivatives as potential CD73 inhibitors represents a promising future direction for research in cancer immunotherapy. researchgate.net

Antimicrobial and Antifungal Activity Assessment

The benzoxazole scaffold is known for its antimicrobial and antifungal properties. nih.govnih.gov The introduction of a fluorine atom can significantly enhance these biological activities. researchgate.netacgpubs.orgacgpubs.org

Derivatives of this compound and related fluorinated benzoxazoles have been evaluated against a range of microbial pathogens. Studies have shown that fluoro-substituted benzimidazole compounds, which are structurally similar, possess good antibacterial and antifungal properties. acgpubs.orgacgpubs.org For example, certain fluorinated derivatives displayed high activity against Gram-negative bacteria and the Gram-positive bacterium Bacillus subtilis. acgpubs.org

In terms of antifungal activity, benzoxazole derivatives have been tested against various plant pathogenic fungi, with some compounds showing significant inhibition of fungal growth. nih.govmdpi.com For example, a benzoxazole derivative containing a fluorine group demonstrated good antifungal activity against several fungal species, including F. Solani, A. solani, and B. cinerea. nih.gov Other research has focused on activity against human fungal pathogens like Candida species, with studies exploring the mode of action, which may involve the disruption of fungal cell membranes and mitochondrial respiration. semanticscholar.org

Antitubercular Activity Research

Tuberculosis remains a major global health threat, and the search for new, more effective drugs is ongoing. Benzoxazole analogues have been recognized for their potential antituberculosis activity. nih.gov Fluoroquinolones, a major class of antibiotics, are recommended as second-line agents for treating tuberculosis, highlighting the potential utility of fluorine-containing compounds in this area. nih.gov

Research on related heterocyclic structures, such as 2-mercaptobenzothiazole (B37678) derivatives, has identified compounds with potent anti-tubercular activity that target essential enzymes in Mycobacterium tuberculosis, like NADH dehydrogenase. rsc.org The promising activity of these related scaffolds suggests that this compound derivatives could also serve as a valuable starting point for the design and synthesis of new anti-tubercular agents.

Inhibition of Specific Enzyme Targets (e.g., mPGES-1, CETP)

Benzoxazole derivatives have been identified as potent inhibitors of clinically relevant enzymes, including microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and cholesteryl ester transfer protein (CETP).

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition:

Microsomal prostaglandin E synthase-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. uthsc.edunih.gov Selective inhibition of mPGES-1 is considered a promising therapeutic strategy for inflammatory diseases that could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which target cyclooxygenase (COX) enzymes. uthsc.edu

A novel series of benzoxazole derivatives has been developed as potent mPGES-1 inhibitors. nih.gov One notable compound from this series, Compound 37, demonstrated significant inhibitory activity in both enzymatic and cell-based assays. nih.gov

Key Research Findings for mPGES-1 Inhibition by Benzoxazole Derivatives:

Potency: Compound 37 exhibited an IC₅₀ of 0.018 μM in an enzyme assay and an IC₅₀ of 0.034 μM in a cell-based PGE2 inhibition assay. nih.gov

Selectivity: This compound showed high selectivity for mPGES-1 over COX-2 (500-fold) and for the production of 6-keto PGF-1α (2500-fold), indicating a reduced risk of side effects associated with non-selective COX inhibitors. nih.gov

Table 1: Inhibitory Activity of Benzoxazole Compound 37

| Assay Type | Target | IC₅₀ (μM) |

|---|---|---|

| Enzyme Assay | mPGES-1 | 0.018 |

Cholesteryl Ester Transfer Protein (CETP) Inhibition:

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. A series of 2-arylbenzoxazoles has been investigated as CETP inhibitors. nih.gov Structure-activity relationship studies revealed that substitution on the benzoxazole moiety is crucial for inhibitory activity. Specifically, substitutions at the 5- and 7-positions were found to be advantageous for CETP inhibition. nih.gov The most potent compound in this series, compound 47, inhibited CETP with an IC₅₀ of 28 nM. nih.gov

Receptor Antagonism/Agonism Studies (e.g., 5-HT Receptors, S1P1/S1P3 Agonists, NPY Y5 Antagonist)

The benzoxazole scaffold is a key component in the development of compounds that modulate the activity of various receptors.

5-HT Receptor Antagonism:

Derivatives of benzoxazole have been explored as antagonists for the 5-HT₃ receptor, a ligand-gated ion channel involved in nausea and vomiting. nih.govwikipedia.org A series of 2-substituted benzoxazole carboxamides was identified as potent and functional 5-HT₃ receptor antagonists, exhibiting nanomolar in vitro activity against human 5-HT₃A receptors. nih.gov Optimization of this chemical series led to the identification of 2-aminobenzoxazoles that are orally active and possess good metabolic stability, suggesting their potential for treating conditions like diarrhea-predominant irritable bowel syndrome (IBS-D). nih.gov

S1P1/S1P3 Agonism:

Sphingosine-1-phosphate (S1P) receptors, particularly S1P₁, play a critical role in regulating lymphocyte trafficking from lymph nodes. researchgate.net Agonists of the S1P₁ receptor can lead to lymphocyte sequestration in secondary lymphoid organs, producing a peripheral lymphopenia that is beneficial in autoimmune diseases. Research into S1P₁ agonists has also involved related heterocyclic structures like benzothiazoles. Optimization of a lead compound led to the discovery of a potent S1P₁ agonist with minimal activity at the S1P₃ receptor, which is associated with adverse cardiovascular effects like bradycardia. nih.govnih.gov For instance, the benzothiazole (B30560) derivative 14 was found to be a potent S1P₁ agonist (EC₅₀ = 0.042 μM) with significantly reduced activity at S1P₃ (EC₅₀ = 3.47 μM). nih.gov

Table 2: Activity Profile of Benzothiazole S1P Receptor Agonist

| Compound | hS1P1 EC₅₀ (μM) | hS1P3 EC₅₀ (μM) |

|---|

| 14 | 0.042 | 3.47 |

Neuropeptide Y (NPY) Y5 Antagonism:

The Neuropeptide Y (NPY) Y5 receptor is implicated in the regulation of food intake and energy homeostasis. nih.gov Antagonism of this receptor is a potential strategy for the treatment of obesity. While specific studies on this compound as a direct NPY Y5 antagonist are not detailed, the development of antagonists for this receptor, such as Velneperit, has been a focus of research. researchgate.net Novel benzo[a]cycloheptene derivatives have also been prepared and evaluated as NPY-Y5 receptor antagonists, with some compounds showing high potency and selectivity over the Y1 receptor. nih.gov

Antiparasitic Activity Investigations

Benzoxazole derivatives have been synthesized and evaluated for their effectiveness against various parasites. A study on novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles described their anthelmintic activities. nih.gov

Key Research Findings for Antiparasitic Activity:

In experimental mouse models, several 5-isothiocyanato-2-heteroarylbenzoxazole derivatives demonstrated 100% nematocidal activity against Nematospiroides dubius. nih.gov

Specifically, 5-isothiocyanato-2-(2-furyl)benzoxazole (34), 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35), and 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37) were highly effective. nih.gov

Some derivatives also showed taeniacidal activity against the tapeworm Hymenolepis nana. nih.gov

Anti-Inflammatory Properties

The anti-inflammatory potential of benzoxazole and related structures is a significant area of investigation. This activity is often linked to the inhibition of inflammatory mediators. As discussed in section 6.4, the inhibition of mPGES-1 by benzoxazole derivatives directly targets the production of PGE₂, a key pro-inflammatory molecule. nih.govresearchgate.net

Research on structurally similar benzofuran (B130515) derivatives has also provided insights into the anti-inflammatory effects of this class of compounds. A study on 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane (B135538) demonstrated notable anti-inflammatory and analgesic effects, which were greater than those of acetylsalicylic acid. nih.gov The anti-inflammatory effects of various natural and synthetic compounds are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins, and enzymes such as COX-2 and iNOS. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Analysis of Benzoxazole Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. Several SAR studies have been conducted on benzoxazole analogues for various biological targets.

For CETP Inhibitors: SAR studies on 2-arylbenzoxazoles revealed that substitutions at the 5- and 7-positions of the benzoxazole core are beneficial for enhancing CETP inhibitory activity. nih.gov

For NPY Y5 Antagonists: In the development of benzo[a]cycloheptene derivatives as NPY Y5 antagonists, SAR analysis guided the modification of substituents to achieve higher potency and selectivity. nih.gov

For Antibacterial Agents: In the design of fluorinated benzoxazole derivatives with antibacterial properties, SAR analysis indicated that the type and position of substituents on the benzoxazole scaffold significantly influence the antibacterial spectrum and potency against different bacterial strains. researchgate.net For example, substitution with a thiophene (B33073) group increased activity against E. coli. researchgate.net

Applications in Materials Science and Analytical Chemistry

Development of Fluorescent Materials and Optical Devices

The ability of 5-Fluoro-2-methylbenzoxazole to emit light upon excitation makes it a valuable building block in the creation of novel fluorescent materials and optical devices. Benzoxazole (B165842) derivatives are known to be key components in the synthesis of fluorescent dyes. smolecule.com These materials are integral to technologies that rely on light emission, including sensors and imaging systems.

Derivatives of the benzoxazole core structure have demonstrated significant potential as fluorescent probes for detecting pH changes. For instance, certain 2-hydroxyphenyl benzoxazole derivatives exhibit strong fluorescence and color changes in alkaline pH environments, with high pKa values ranging from 9.7 to 10.8. mdpi.com These probes function as "turn-on" sensors, where fluorescence intensity increases significantly in basic conditions. mdpi.com This behavior is often linked to processes like excited-state intramolecular proton transfer (ESIPT). Another study showed that a trifluorinated benzoxazole derivative was highly sensitive to pH changes in the physiological range of 7 to 8, resulting in a large enhancement of fluorescence under basic conditions due to the high acidity of its fluorophenol group. nih.gov While these examples involve derivatives, they highlight the intrinsic capability of the benzoxazole framework, suggesting the potential of this compound in the development of sensitive pH probes.

Table 1: Examples of Benzoxazole Derivatives in pH Sensing

| Compound Family | pH Range Detected | Sensing Mechanism |

|---|---|---|

| Bis[2-(2′-hydroxyphenyl)benzazole] (bis(HBX)) derivatives | Alkaline (pKa 9.7-10.8) | Turn-on fluorescence in basic conditions. mdpi.com |

The development of fluorescent sensors for metal ions is a critical area of research due to the essential roles of metal ions in biological systems and their potential toxicity in the environment. nih.gov The benzoxazole scaffold has proven to be effective in the selective detection of metal cations. Research has shown that specific structural modifications to the benzoxazole core can impart high selectivity for particular metal ions. nih.gov

For example, a study on 2-(pentafluorophenyl)benzazole derivatives found that while both benzoxazole and benzothiazole (B30560) analogues were sensitive to pH, they showed different selectivity for metal cations. The benzoxazole derivative was applicable as a fluorescent probe for sensing magnesium cations, whereas the benzothiazole version was suitable for detecting zinc cations. nih.gov This selectivity is attributed to the high acidity of the fluorophenol moiety within the molecule. nih.gov This demonstrates the tunability of the benzoxazole structure for creating highly specific metal ion sensors.

The fluorescent properties inherent to the this compound structure make it and its derivatives promising candidates for bioimaging applications. Fluorescent probes are widely used for their high sensitivity and spatial resolution in visualizing biological processes at the cellular level. nih.gov Compounds that can be incorporated into fluorescent dyes are valuable in biological imaging and diagnostics. smolecule.com The ability to functionalize the benzoxazole core allows for its integration into larger molecules designed to target specific cellular components or environments, enabling researchers to visualize and study complex biological systems.

Advanced Materials Formulation (e.g., Polymers, Coatings)

The stability and fluorescent nature of this compound suggest its utility as a component in advanced material formulations. Fluorinated compounds are often sought after for their enhanced durability and specific optical properties. Incorporating such fluorophores into polymers or coatings can create materials with built-in sensing capabilities or unique visual characteristics. The compound's role as a versatile synthetic intermediate allows it to be chemically integrated into polymer chains or coating matrices, potentially imparting fluorescence, environmental responsiveness, or enhanced thermal and chemical resistance to the final material.

Reagents in Advanced Analytical Methods for Compound Detection and Quantification

In analytical chemistry, this compound serves as a valuable reagent and building block for creating more complex analytical tools. Its structure can be modified through various chemical reactions, such as substitution or coupling reactions, to synthesize specialized probes and sensors. As a synthetic intermediate, it is used in the preparation of molecules designed for specific analytical tasks, such as the detection and quantification of other compounds. The development of fluorescent probes for ions and pH demonstrates its foundational role in creating reagents for sensitive and selective analytical methods. nih.gov

Sensing Applications in Environmental and Medical Diagnostics

The application of this compound and its derivatives extends to sensing applications in both environmental monitoring and medical diagnostics. Its potential use in creating probes for pH and metal cations is directly relevant to these fields. nih.gov In environmental science, such sensors could be used to detect heavy metal ion pollutants in water. nih.gov In medical diagnostics, probes that respond to changes in physiological pH or specific ion concentrations can be powerful tools for studying disease states and cellular function. smolecule.comrsc.org The versatility of the benzoxazole core allows for the design of targeted probes for a wide array of analytes relevant to both environmental safety and human health. nih.gov

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 5-Fluoro-2-methylbenzoxazole and its derivatives, future research will likely prioritize the adoption of sustainable practices to minimize environmental impact and improve economic viability.

Conventional multi-step synthetic protocols often involve harsh reaction conditions and the use of hazardous reagents. nih.gov For instance, a common route involves the nitration of a phenol (B47542) precursor, followed by substitution and a final reductive cyclization. nih.gov While effective, this approach can generate significant waste.